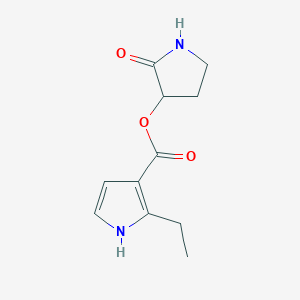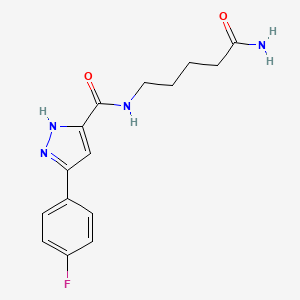
9-ethyl-N-(3-ethyl-1-methylpyrazol-4-yl)purin-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-ethyl-N-(3-ethyl-1-methylpyrazol-4-yl)purin-6-amine is a compound that belongs to the class of purine derivatives Purine derivatives are known for their significant biological activities and are widely studied in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-ethyl-N-(3-ethyl-1-methylpyrazol-4-yl)purin-6-amine typically involves the condensation of a purine derivative with a pyrazole derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the condensation reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from readily available starting materials. The process may include steps such as nitration, reduction, and cyclization to form the purine and pyrazole rings, followed by their condensation to form the final product. The reaction conditions are optimized to ensure high yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
9-ethyl-N-(3-ethyl-1-methylpyrazol-4-yl)purin-6-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a hydroxylated derivative, while reduction may produce a deoxygenated product. Substitution reactions can result in various substituted purine derivatives.
Wissenschaftliche Forschungsanwendungen
9-ethyl-N-(3-ethyl-1-methylpyrazol-4-yl)purin-6-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 9-ethyl-N-(3-ethyl-1-methylpyrazol-4-yl)purin-6-amine involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adenine: A naturally occurring purine derivative with significant biological roles.
Caffeine: A well-known stimulant that is also a purine derivative.
Allopurinol: A purine analog used in the treatment of gout.
Uniqueness
9-ethyl-N-(3-ethyl-1-methylpyrazol-4-yl)purin-6-amine is unique due to its specific structural features, which confer distinct chemical and biological properties
Eigenschaften
IUPAC Name |
9-ethyl-N-(3-ethyl-1-methylpyrazol-4-yl)purin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N7/c1-4-9-10(6-19(3)18-9)17-12-11-13(15-7-14-12)20(5-2)8-16-11/h6-8H,4-5H2,1-3H3,(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIQCZCLJWJVBEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C=C1NC2=C3C(=NC=N2)N(C=N3)CC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[4-(difluoromethoxy)-3-fluorophenyl]-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B7422859.png)
![1-[4-[[[2-(4-oxo-5H-pyrazolo[3,4-d]pyrimidin-1-yl)acetyl]amino]methyl]phenyl]piperidine-3-carboxamide](/img/structure/B7422865.png)
![N-[4-([1,2,4]triazolo[4,3-a]pyrazin-8-ylamino)phenyl]acetamide](/img/structure/B7422881.png)
![N-methyl-N-[2-(1-pyridin-4-ylethylamino)ethyl]thiophene-2-sulfonamide](/img/structure/B7422889.png)


![Methyl 2-[3-(2,6-difluorophenyl)propanoylamino]-2-methylpropanoate](/img/structure/B7422902.png)
![N-methyl-2-[1-(3-methylphenyl)cyclobutanecarbonyl]-3,4-dihydro-1H-isoquinoline-5-sulfonamide](/img/structure/B7422910.png)
![[1-(3-Chloro-2-methylanilino)-1-oxopropan-2-yl] 2-[3-(pyridin-3-ylmethoxy)phenyl]acetate](/img/structure/B7422918.png)
![1-[2-Hydroxy-3-(2-methylpropoxy)propyl]-3-[(4-methylphenyl)-phenylmethyl]urea](/img/structure/B7422921.png)



![propan-2-yl N-[[4-[(4-ethyl-3-oxopyrazin-2-yl)amino]phenyl]methyl]carbamate](/img/structure/B7422949.png)
